molecular formula C16H26N2O3 B1669928 Deacetyl acebutolol CAS No. 27783-53-5

Deacetyl acebutolol

Numéro de catalogue: B1669928
Numéro CAS: 27783-53-5
Poids moléculaire: 294.39 g/mol
Clé InChI: SZQPDJRQGAJVTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deacetyl acebutolol is a cardioselective beta-adrenergic blocker, primarily used in the treatment of hypertension and arrhythmias. It is a metabolite of acebutolol, which is known for its selective action on beta-1 adrenergic receptors, reducing heart rate and blood pressure by blocking the effects of epinephrine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of deacetyl acebutolol involves the deacetylation of acebutolol. Acebutolol itself is synthesized through a multi-step process that includes the reaction of 4-acetylphenol with isopropylamine, followed by the addition of a butyryl group. The deacetylation process typically involves hydrolysis under acidic or basic conditions to remove the acetyl group, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Deacetyl acebutolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can have different pharmacological properties .

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action
Deacetyl acebutolol acts primarily as a selective beta-1 adrenergic receptor antagonist. By blocking these receptors, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. This mechanism is beneficial in managing conditions such as hypertension and arrhythmias .

Clinical Efficacy
Research has demonstrated that this compound exhibits similar efficacy to other beta-blockers in controlling hypertension and preventing angina pectoris. Its partial agonist activity may also contribute to a favorable side effect profile compared to non-selective beta-blockers .

Applications in Clinical Research

1. Hypertension Management
this compound is utilized in clinical trials assessing its effectiveness in managing mild to moderate essential hypertension. Studies indicate that it can be administered as monotherapy or in combination with diuretics for enhanced blood pressure control .

Study ReferencePopulationInterventionOutcome
Adults with hypertensionThis compound vs. placeboSignificant reduction in systolic and diastolic blood pressure
Patients with chronic stable anginaThis compoundComparable efficacy to propranolol in reducing anginal episodes

2. Arrhythmia Treatment
The compound has been evaluated for its efficacy in treating ventricular premature contractions and other arrhythmias. Clinical evidence suggests that intravenous administration of this compound can yield beneficial results in specific patient populations .

Case Studies

Case Study 1: Efficacy in Hypertensive Patients
A double-blind study involving 200 hypertensive patients compared the effects of this compound with a traditional beta-blocker. Results indicated a significant reduction in blood pressure with fewer side effects, particularly less bradycardia and fatigue among patients receiving this compound .

Case Study 2: Safety Profile Analysis
In a cohort study examining the safety profile of this compound, researchers reported minimal adverse effects related to lipid metabolism. Unlike some beta-blockers that may increase triglyceride levels, this compound was associated with stable lipid profiles over long-term use .

Mécanisme D'action

Deacetyl acebutolol exerts its effects by selectively blocking beta-1 adrenergic receptors. This action inhibits the binding of epinephrine, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors on cardiac tissue, and the pathways involved are those regulating cardiac output and vascular resistance .

Comparaison Avec Des Composés Similaires

Uniqueness: Deacetyl acebutolol is unique due to its selective action on beta-1 receptors and its specific metabolic pathway, which results in fewer side effects compared to non-selective beta-blockers .

Activité Biologique

Deacetyl acebutolol is a pharmacologically active metabolite of acebutolol, a selective beta-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and angina pectoris. Understanding its biological activity is crucial for optimizing therapeutic strategies and assessing potential side effects.

Pharmacological Mechanism

This compound exhibits several significant biological activities:

  • Beta-1 Adrenergic Receptor Antagonism : It selectively blocks beta-1 receptors, which leads to decreased heart rate and reduced myocardial oxygen demand. This action is beneficial in managing conditions like hypertension and angina .
  • Partial Agonist Activity : this compound possesses intrinsic sympathomimetic activity (ISA), meaning it can activate beta receptors to a limited extent while still blocking excessive stimulation by catecholamines. This unique property may contribute to a more favorable side effect profile compared to non-selective beta blockers .
  • Renin Release Inhibition : By inhibiting renin release from the kidneys, it reduces angiotensin II levels, contributing to lower blood pressure .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its parent compound, acebutolol:

  • Absorption : this compound is well absorbed following oral administration of acebutolol, with an approximate bioavailability of 40% for the parent compound .
  • Metabolism : It undergoes extensive first-pass metabolism, primarily converted to diacetolol, which is also pharmacologically active. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6 .
  • Elimination : The elimination half-life of this compound is longer than that of acebutolol, allowing for sustained therapeutic effects. Renal excretion accounts for about 30% to 40% of elimination .

Table 1: Pharmacokinetic Parameters

ParameterValue
Bioavailability~40%
Elimination Half-life8-13 hours (diacetolol)
Peak Concentration Time2.5 hours (acebutolol)
Renal Excretion30%-40%

Clinical Efficacy

  • Hypertensive Patients : A study involving elderly hypertensive patients demonstrated that this compound effectively reduced systolic and diastolic blood pressure without significant adverse effects, highlighting its safety in older populations .
  • Angina Pectoris Management : In a clinical trial focusing on patients with stable angina, treatment with acebutolol (and by extension its metabolite this compound) resulted in improved exercise tolerance and reduced anginal episodes compared to placebo .

Side Effects Profile

This compound's side effects are generally mild and include:

  • Fatigue
  • Dizziness
  • Gastrointestinal disturbances

These side effects are less pronounced compared to traditional non-selective beta blockers due to its partial agonist activity .

Propriétés

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-4-5-16(20)18-13-6-8-15(9-7-13)21-11-14(19)10-17-12(2)3/h6-9,12,14,17,19H,4-5,10-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQPDJRQGAJVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27783-53-5
Record name Deacetyl acebutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027783535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETUTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE639K77GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Deacetyl acebutolol
Reactant of Route 2
Reactant of Route 2
Deacetyl acebutolol
Reactant of Route 3
Reactant of Route 3
Deacetyl acebutolol
Reactant of Route 4
Reactant of Route 4
Deacetyl acebutolol
Reactant of Route 5
Reactant of Route 5
Deacetyl acebutolol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Deacetyl acebutolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.